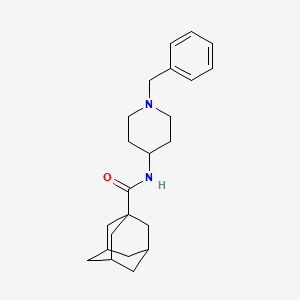

N-(1-benzylpiperidin-4-yl)adamantane-1-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de N-(1-bencilo-4-piperidil)adamantano-1-carboxamida típicamente implica múltiples pasos, comenzando con la preparación del núcleo de adamantano. El paso final implica la formación del grupo carboxamida a través de una reacción de amidación utilizando reactivos apropiados como carbodiimidas .

Métodos de producción industrial

La producción industrial de N-(1-bencilo-4-piperidil)adamantano-1-carboxamida puede implicar rutas sintéticas similares pero optimizadas para la síntesis a gran escala. Esto incluye el uso de reactores de flujo continuo, plataformas de síntesis automatizadas y técnicas de purificación de alto rendimiento para garantizar un alto rendimiento y pureza del producto final .

Análisis De Reacciones Químicas

Tipos de reacciones

N-(1-bencilo-4-piperidil)adamantano-1-carboxamida experimenta varias reacciones químicas, que incluyen:

Reactivos y condiciones comunes

Oxidación: Permanganato de potasio, trióxido de cromo; condiciones ácidas o básicas.

Reducción: Hidruro de litio y aluminio, borohidruro de sodio; típicamente en solventes anhidros.

Sustitución: Haluros de alquilo, nucleófilos; a menudo en presencia de una base o catalizador.

Principales productos formados

Aplicaciones Científicas De Investigación

N-(1-bencilo-4-piperidil)adamantano-1-carboxamida tiene varias aplicaciones de investigación científica:

Mecanismo De Acción

El mecanismo de acción de N-(1-bencilo-4-piperidil)adamantano-1-carboxamida implica su interacción con objetivos moleculares específicos, como las glicoproteínas de la superficie viral. Al unirse a estas glicoproteínas, el compuesto inhibe la entrada de virus en las células huésped, previniendo así la infección . Este mecanismo es particularmente relevante en el contexto de la investigación antiviral, donde el compuesto ha mostrado eficacia contra virus como el Ébola .

Comparación Con Compuestos Similares

Compuestos similares

Rimantadina: Similar a la amantadina, utilizada como agente antiviral contra el virus de la influenza A.

Singularidad

N-(1-bencilo-4-piperidil)adamantano-1-carboxamida es único debido a sus características estructurales específicas, como la combinación del núcleo de adamantano con los grupos bencilo y piperidil. Esta estructura única contribuye a su comportamiento químico distintivo y actividad biológica, diferenciándolo de otros compuestos similares .

Actividad Biológica

N-(1-benzylpiperidin-4-yl)adamantane-1-carboxamide, a compound derived from adamantane, has garnered attention in pharmacological research due to its diverse biological activities. This article reviews its biological activity, mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications based on recent studies.

Overview of the Compound

This compound features a unique structural framework that combines the piperidine moiety with an adamantane core. This structure is significant for its interaction with various biological targets, particularly in the context of neurological and viral diseases.

The primary mechanism of action for this compound involves its binding to specific receptors and proteins:

- Viral Entry Inhibition : The compound has been shown to inhibit viral entry by binding to surface glycoproteins, particularly in viruses like Ebola. This binding prevents the virus from entering host cells, thereby inhibiting infection.

- Acetylcholinesterase Inhibition : Research indicates that derivatives of this compound exhibit inhibitory activity against acetylcholinesterase (AChE), an enzyme involved in neurotransmission. This property suggests potential applications in treating neurodegenerative diseases such as Alzheimer's disease .

Structure-Activity Relationships (SAR)

Several studies have explored the SAR of N-(1-benzylpiperidin-4-yl) derivatives, revealing insights into how structural modifications affect biological activity:

| Compound Modification | Sigma1 Affinity (Ki, nM) | Sigma2 Affinity (Ki, nM) |

|---|---|---|

| Unsubstituted | 3.90 | 240 |

| Phenyl to Thiophene | No significant change | No significant change |

| Imidazole/Pyridyl Substitution | >60-fold loss in affinity | No significant binding |

These findings indicate that specific substitutions can enhance or diminish receptor binding affinity, highlighting the importance of structural design in drug development .

Antiviral Properties

This compound has been investigated for its antiviral properties. It acts by disrupting the interaction between viral glycoproteins and host cell receptors, which is crucial for viral entry. For instance, studies have shown that this compound inhibits the entry of Ebola virus into cells by targeting the glycoprotein complex .

Neuroprotective Effects

The compound's ability to inhibit AChE positions it as a candidate for neuroprotective therapies. In various assays, it has demonstrated significant inhibition of AChE activity, which is vital for maintaining cholinergic neurotransmission in conditions like Alzheimer's disease .

Case Studies and Research Findings

Several key studies have contributed to our understanding of this compound:

- Inhibition of AChE : A study reported that derivatives containing this moiety exhibited IC50 values as low as 1.2 µM against AChE, indicating potent inhibitory activity compared to existing drugs like donepezil .

- Sigma Receptor Binding : Another investigation highlighted that various derivatives showed high affinity for sigma receptors, particularly sigma1, which are implicated in several neurological processes .

- Antiviral Activity : Research demonstrated that this compound effectively inhibited Ebola virus entry into host cells by interfering with glycoprotein interactions .

Propiedades

IUPAC Name |

N-(1-benzylpiperidin-4-yl)adamantane-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H32N2O/c26-22(23-13-18-10-19(14-23)12-20(11-18)15-23)24-21-6-8-25(9-7-21)16-17-4-2-1-3-5-17/h1-5,18-21H,6-16H2,(H,24,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMJLKSCNJVAFLZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1NC(=O)C23CC4CC(C2)CC(C4)C3)CC5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H32N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.